molecular formula C17H21ClOSn B12539950 Chloro(3-ethoxypropyl)diphenylstannane CAS No. 143602-33-9

Chloro(3-ethoxypropyl)diphenylstannane

Cat. No.: B12539950
CAS No.: 143602-33-9
M. Wt: 395.5 g/mol
InChI Key: KEBPPQNRJYUJHB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(3-ethoxypropyl)diphenylstannane (CAS: 143602-33-9) is an organotin compound with the molecular formula C₁₇H₂₁ClOSn and a molecular weight of 395.51 g/mol . Its structure consists of a central tin atom bonded to two phenyl groups, a chloro ligand, and a 3-ethoxypropyl substituent. Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 0/2
  • Rotatable bonds: 5
  • Topological polar surface area: 9.23 Ų
  • Complexity: 216 (indicating moderate structural intricacy) .

This compound is synthesized via tin-centered substitution reactions, often involving benzene as a solvent and HCl as a chlorinating agent, followed by recrystallization in heptane .

Properties

CAS No.

143602-33-9

Molecular Formula

C17H21ClOSn

Molecular Weight

395.5 g/mol

IUPAC Name

chloro-(3-ethoxypropyl)-diphenylstannane

InChI

InChI=1S/2C6H5.C5H11O.ClH.Sn/c2*1-2-4-6-5-3-1;1-3-5-6-4-2;;/h2*1-5H;1,3-5H2,2H3;1H;/q;;;;+1/p-1

InChI Key

KEBPPQNRJYUJHB-UHFFFAOYSA-M

Canonical SMILES

CCOCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro(3-ethoxypropyl)diphenylstannane typically involves the reaction of diphenyltin dichloride with 3-ethoxypropylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

Ph2SnCl2+BrMgCH2CH2CH2OEtPh2Sn(Cl)(CH2CH2CH2OEt)+MgBrCl\text{Ph}_2\text{SnCl}_2 + \text{BrMgCH}_2\text{CH}_2\text{CH}_2\text{OEt} \rightarrow \text{Ph}_2\text{Sn(Cl)(CH}_2\text{CH}_2\text{CH}_2\text{OEt}) + \text{MgBrCl} Ph2​SnCl2​+BrMgCH2​CH2​CH2​OEt→Ph2​Sn(Cl)(CH2​CH2​CH2​OEt)+MgBrCl

The reaction is typically conducted in anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent, and the mixture is stirred at low temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Chloro(3-ethoxypropyl)diphenylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.

    Reduction: Reduction reactions can convert the tin center to a lower oxidation state.

    Substitution: The chloro group can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products Formed

    Oxidation: Tin oxides or organotin oxides.

    Reduction: Lower oxidation state organotin compounds.

    Substitution: Various substituted organotin compounds depending on the nucleophile used.

Scientific Research Applications

Chloro(3-ethoxypropyl)diphenylstannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of chloro(3-ethoxypropyl)diphenylstannane involves its interaction with molecular targets through the tin center. The compound can form coordination complexes with various ligands, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Organostannanes

Structural and Functional Analogues

The following compounds are structurally or functionally related to Chloro(3-ethoxypropyl)diphenylstannane:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
Chloro(3-methoxypropyl)diphenylstannane C₁₆H₁₉ClOSn 381.50 Methoxypropyl instead of ethoxypropyl Higher polarity due to shorter alkyl chain; used in polymer stabilization
Chlorotriphenylstannane C₁₈H₁₅ClSn 385.48 Three phenyl groups, no alkyl chain Higher melting point (103.5°C); widely used as a biocide
Chlorotripropylstannane C₉H₂₁ClSn 283.43 Three propyl groups Lower molecular weight; liquid at room temperature (m.p. -23.5°C)

Key Differences and Implications

Substituent Effects
  • Ethoxypropyl vs.
  • Phenyl vs. Alkyl Groups : Chlorotriphenylstannane’s three phenyl groups confer greater thermal stability (higher m.p.) but reduce reactivity due to steric hindrance, whereas Chlorotripropylstannane’s alkyl chains lower melting points and increase volatility .

Methodological Considerations for Comparative Analysis

As noted in , structural similarity assessments rely on topological descriptors (e.g., rotatable bonds, polar surface area) and substituent electronic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.